molecular formula C22H17BrN4O B3887132 N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide

N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B3887132
M. Wt: 433.3 g/mol
InChI Key: TYJDTPNGMDHWLT-ZVHZXABRSA-N
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Description

N’-[(1E)-1-(4-bromophenyl)ethylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrazole ring, a naphthalene moiety, and a bromophenyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-bromophenyl)ethylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-bromobenzaldehyde with 3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-bromophenyl)ethylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(1E)-1-(4-bromophenyl)ethylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-bromophenyl)ethylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(4-bromophenyl)ethylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(1E)-1-(4-bromophenyl)ethylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(1E)-1-(4-bromophenyl)ethylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(1E)-1-(4-bromophenyl)ethylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide is unique due to its combination of a naphthalene moiety and a bromophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4O/c1-14(15-8-10-19(23)11-9-15)24-27-22(28)21-13-20(25-26-21)18-7-6-16-4-2-3-5-17(16)12-18/h2-13H,1H3,(H,25,26)(H,27,28)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJDTPNGMDHWLT-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC3=CC=CC=C3C=C2)/C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide
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N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide
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N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide
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N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide
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N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide
Reactant of Route 6
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N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide

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